Cas no 577-52-6 (4-bromo-3,5-dinitrobenzoic Acid)

4-Bromo-3,5-dinitrobenzoic acid is a brominated and nitrated benzoic acid derivative widely used as an intermediate in organic synthesis. Its key structural features—a carboxylic acid group, bromine substituent, and two nitro groups—make it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The electron-withdrawing nitro groups enhance reactivity in nucleophilic aromatic substitution (SNAr) reactions, while the bromine atom offers versatility for further functionalization via cross-coupling or substitution. This compound’s high purity and stability under standard conditions ensure consistent performance in synthetic applications. Its utility in derivatization and as a building block for heterocycles underscores its importance in advanced chemical synthesis.
4-bromo-3,5-dinitrobenzoic Acid structure
577-52-6 structure
Product Name:4-bromo-3,5-dinitrobenzoic Acid
CAS No:577-52-6
MF:C7H3BrN2O6
MW:291.012521028519
MDL:MFCD00447908
CID:1606619
PubChem ID:4068385
Update Time:2025-11-07

4-bromo-3,5-dinitrobenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-3,5-dinitrobenzoic acid
    • 4-bromo-3,5-dinitro-benzoic acid
    • 4-Brom-3,5-dinitro-benzoesaeure
    • 4-bromo 3,5-dinitro benzoic acid
    • 4-Brom-3.5-dinitro-benzoesaeure
    • AKOS024343018
    • DB-262958
    • CS-0366765
    • SCHEMBL8841185
    • MFCD00447908
    • A846422
    • 577-52-6
    • 4-Brom-3.5-dinitrobenzoesaure
    • 4-bromo-3,5-dinitrobenzoic Acid
    • MDL: MFCD00447908
    • Inchi: 1S/C7H3BrN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
    • InChI Key: CEKRKRORVUEWMI-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(=O)O)C=C1[N+](=O)[O-])[N+](=O)[O-]

Computed Properties

  • Exact Mass: 289.91700
  • Monoisotopic Mass: 289.91745g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 129Ų

Experimental Properties

  • PSA: 128.94000
  • LogP: 3.01010

4-bromo-3,5-dinitrobenzoic Acid Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-bromo-3,5-dinitrobenzoic Acid Pricemore >>

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4-bromo-3,5-dinitrobenzoic Acid Related Literature

Additional information on 4-bromo-3,5-dinitrobenzoic Acid

4-Bromo-3,5-Dinitrobenzoic Acid: A Comprehensive Overview

4-Bromo-3,5-dinitrobenzoic acid, also known by its CAS number 577-52-6, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its bromine atom at the para position and nitro groups at the meta and para positions relative to the carboxylic acid group. Its molecular formula is C7H4BrN2O6, and it has a molecular weight of 286.0 g/mol. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile.

The synthesis of 4-bromo-3,5-dinitrobenzoic acid typically involves a multi-step process that includes nitration and bromination reactions. Recent advancements in synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the nitration process while maintaining high selectivity. This approach not only reduces reaction time but also minimizes the formation of undesired by-products.

4-Bromo-3,5-dinitrobenzoic acid finds extensive use as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs. Its unique chemical structure makes it an ideal candidate for incorporating into bioactive molecules due to its ability to modulate biological pathways. Recent studies have highlighted its potential as a lead compound in the design of novel therapeutic agents targeting specific enzymes involved in cancer progression.

In addition to its pharmaceutical applications, this compound has also gained attention in materials science for its role in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of multiple functional groups allows for versatile interactions with metal ions, making it a valuable building block in constructing MOFs with tailored properties. Researchers have demonstrated that incorporating 4-bromo-3,5-dinitrobenzoic acid into MOFs can significantly enhance their catalytic activity and stability under harsh conditions.

The toxicological profile of 4-bromo-3,5-dinitrobenzoic acid has been a subject of recent investigations due to its potential environmental impact. Studies indicate that while the compound exhibits moderate toxicity towards aquatic organisms, its degradation products are less harmful and can be effectively treated using advanced oxidation processes. These findings underscore the importance of proper handling and disposal protocols to minimize ecological risks associated with this compound.

In conclusion, 4-bromo-3,5-dinitrobenzoic acid is a versatile compound with a wide range of applications across different disciplines. Its chemical properties make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its potential uses and safety profile, this compound is poised to play an even more significant role in advancing scientific and technological frontiers.

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